molecular formula C4H4N2OS B1501631 1,2-Oxazole-4-carbothioamide CAS No. 68251-67-2

1,2-Oxazole-4-carbothioamide

Cat. No.: B1501631
CAS No.: 68251-67-2
M. Wt: 128.15 g/mol
InChI Key: GWYHFVWUAHLFNY-UHFFFAOYSA-N
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Description

1,2-Oxazole-4-carbothioamide is a heterocyclic organic compound characterized by the presence of an oxazole ring fused with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Oxazole-4-carbothioamide can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common approach involves the reaction of 2-aminobenzamide with thiocarbonyl chloride under specific conditions to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

1,2-Oxazole-4-carbothioamide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxazole-4-carboxylic acid derivatives.

  • Reduction: Reduced oxazole derivatives.

  • Substitution: Substituted oxazole derivatives.

Scientific Research Applications

1,2-Oxazole-4-carbothioamide has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1,2-Oxazole-4-carbothioamide is compared with other similar compounds, such as:

  • 1,3-Oxazole-4-carbothioamide: Similar structure but different positioning of the carbothioamide group.

  • Isoxazole Derivatives: Contains an isoxazole ring instead of an oxazole ring, leading to different chemical properties and applications.

Uniqueness: this compound stands out due to its specific structural features and the unique reactivity it exhibits compared to other oxazole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it an important subject of study and research.

Properties

IUPAC Name

1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYHFVWUAHLFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693007
Record name 1,2-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-81-7, 68251-67-2
Record name 4-Isoxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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